molecular formula C14H16BF3O3 B3091900 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde CAS No. 1219936-17-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

Cat. No. B3091900
CAS RN: 1219936-17-0
M. Wt: 300.08 g/mol
InChI Key: AGPQHPPDNCNRJQ-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde, also known as BODIPY-FL aldehyde, is a fluorescent dye that is widely used in scientific research. It has unique properties that make it an ideal tool for a variety of applications, including imaging, sensing, and labeling.

Scientific Research Applications

Synthesis of Tetraphenylethene-based Schiff Bases

This compound can be used in the synthesis of tetraphenylethene-based Schiff bases . These Schiff bases are known to exhibit different photochromic and fluorescence properties depending on their crystalline polymorphs . For example, one polymorph (TPENOMe-a) exhibits weak fluorescence and reversible photochromic behavior .

Visible Light Responsive Rewritable Paper

The aforementioned tetraphenylethene-based Schiff base can be applied as visible light responsive rewritable paper with inkless writing and self-erasing properties . In this application, 450 nm blue light can serve as the pen, while 460 to 570 nm light and white light are employed as the eraser .

Data Encryption Material

The same Schiff base can also be used as a reusable data encryption material with both static and dynamic encryption–decryption processes . This is possible due to the different photoinactivation ways resulting from significantly different crystal packing styles .

4. Synthesis of Triphenylamine-based Ordered Mesoporous Polymers The compound can be used in the direct synthesis of triphenylamine-based ordered mesoporous polymers . These polymers are known for their tunable periodic structures, ordered and uniform mesopores, and excellent stability .

Photocatalytic Aerobic Oxidation

These triphenylamine-based ordered mesoporous polymers can be used as photocatalysts for visible-light driven cross coupling of glycine derivatives with indoles and synthesis of 2-substituted benzothiazoles . This process uses oxygen in air as a green oxidant .

Recyclable Photocatalyst

The same mesoporous polymer (TPA-MP-1) can be easily recovered with good retention of photocatalytic activity and reused at least five times . This highlights its potential as a sustainable and environmentally friendly alternative to conventional metal-based photocatalysts .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Understanding the biochemical pathways influenced by this compound would provide valuable insights into its mechanism of action and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPQHPPDNCNRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

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